Computational LogP: Propyl vs. Ethyl and Butyl
While no experimental LogP data were available specifically for 6-(propylamino)pyridazin-3(2H)-one, theoretical calculations based on scaffold contributions indicate a higher lipophilicity compared to the 6-ethylamino homolog (MW 139.16 g/mol) and lower compared to the 6-butylamino homolog (MW 167.21 g/mol) . An estimated LogP of the pyridazinone core (~0.5) combined with the contribution of the propylamino group (π ~ +0.5 vs ethyl) gives a calculated cLogP of approximately 1.1, compared to ~0.6 for the ethyl analog and ~1.6 for the butyl analog [1]. This positions the propyl derivative in a moderate lipophilicity range often associated with improved permeability and oral bioavailability in medicinal chemistry [2].
| Evidence Dimension | Computed partition coefficient (cLogP) inferred from alkyl chain contributions |
|---|---|
| Target Compound Data | cLogP ≈ 1.1 (theoretical, base scaffold + propyl chain π contribution) |
| Comparator Or Baseline | 6-(ethylamino)pyridazin-3(2H)-one cLogP ≈ 0.6; 6-(butylamino)pyridazin-3(2H)-one cLogP ≈ 1.6 |
| Quantified Difference | ΔcLogP ≈ +0.5 vs ethyl, ≈ -0.5 vs butyl |
| Conditions | Computational estimation based on the Moriguchi-Taft method and fragment contributions; no specific experimental LogP available in literature for this exact series |
Why This Matters
If a research program requires a 6-alkylaminopyridazinone with balanced lipophilicity (e.g., for optimized cell permeability without excessive metabolic clearance), the propyl analog provides a structural middle ground that the ethyl and butyl variants lack.
- [1] Moriguchi, I. et al. (1992). Comparison of reliability of log P values for drugs calculated by several methods. Chemical and Pharmaceutical Bulletin, 40(1), 127-130. Standard fragment-based method for cLogP estimation. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Overview of optimal LogP range for oral drugs. View Source
